3-(2-(4-cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Sigma receptor pharmacology Ligand selectivity Benzo[d]oxazol-2(3H)-one SAR

3-(2-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one (CAS 2320523-41-7) is a synthetic small molecule (C18H23N3O3, MW 329.4 g/mol) that combines a benzo[d]oxazol-2(3H)-one pharmacophore with a 4-cyclobutyl-1,4-diazepane moiety via a 2-oxoethyl linker. The benzo[d]oxazol-2(3H)-one scaffold is a well-characterized privileged structure in sigma-1 (σ1) receptor ligand design, with established structure-activity relationships (SAR) reported in medicinal chemistry literature.

Molecular Formula C18H23N3O3
Molecular Weight 329.4
CAS No. 2320523-41-7
Cat. No. B2484291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(4-cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
CAS2320523-41-7
Molecular FormulaC18H23N3O3
Molecular Weight329.4
Structural Identifiers
SMILESC1CC(C1)N2CCCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O
InChIInChI=1S/C18H23N3O3/c22-17(13-21-15-7-1-2-8-16(15)24-18(21)23)20-10-4-9-19(11-12-20)14-5-3-6-14/h1-2,7-8,14H,3-6,9-13H2
InChIKeyIYBCPXGICXBSDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one (CAS 2320523-41-7): Chemotype and Procurement Context


3-(2-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one (CAS 2320523-41-7) is a synthetic small molecule (C18H23N3O3, MW 329.4 g/mol) that combines a benzo[d]oxazol-2(3H)-one pharmacophore with a 4-cyclobutyl-1,4-diazepane moiety via a 2-oxoethyl linker . The benzo[d]oxazol-2(3H)-one scaffold is a well-characterized privileged structure in sigma-1 (σ1) receptor ligand design, with established structure-activity relationships (SAR) reported in medicinal chemistry literature [1]. The 4-cyclobutyl-1,4-diazepane fragment independently appears in multiple histamine H3 receptor antagonist chemotypes [2]. This compound thus represents a hybrid scaffold of potential interest for neuroscience or immunology research programs, though its specific biological annotation remains proprietary or unpublished in peer-reviewed form.

Why In-Class Benzo[d]oxazol-2(3H)-one or 1,4-Diazepane Analogs Cannot Substitute 3-(2-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one


Within the benzo[d]oxazol-2(3H)-one chemical class, subtle N-substitution changes produce order-of-magnitude shifts in sigma-1 (σ1) versus sigma-2 (σ2) receptor selectivity and affinity [1]. For instance, replacement of a simple N-alkyl group with a phenylalkyl tail in this series altered σ1 Ki from sub-nanomolar to >100 nM [1]. Simultaneously, the 4-cyclobutyl-1,4-diazepane scaffold has been optimized for H3 receptor potency, where minor modifications to the tetrazole or benzyl substituent shift H3 IC50 from 1.6 nM to 41 nM [2]. Because this compound integrates both pharmacophores, procurement of a generic benzooxazolone or an isolated diazepane building block omits the precise spatial and electronic arrangement required for the integrated target engagement profile. Without matched-pair comparative data, any substitution risks invalidating receptor binding, selectivity, and downstream functional readouts.

3-(2-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one: Quantitative Differentiation Evidence


Benzo[d]oxazol-2(3H)-one Class Affinity: σ1 vs. σ2 Selectivity Window (Class-Level Inference)

The benzo[d]oxazol-2(3H)-one chemotype has established σ1 receptor affinity with a selectivity window over σ2. In the foundational 31-compound series by Zampieri et al., the most potent benzo[d]oxazol-2(3H)-one derivative exhibited a σ1 Ki of 0.26 nM, while the least active analog in the same series showed a σ1 Ki of 590 nM [1]. The unsubstituted N-phenyl derivative (compound 5) exhibited σ1 Ki = 1.2 nM, while compound 11 (3-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one) showed σ1 Ki = 3.9 nM and σ2 Ki = 153 nM, yielding a σ2/σ1 selectivity ratio of approximately 39 [1]. The target compound, bearing a 4-cyclobutyl-1,4-diazepane substituent, occupies a structurally distinct region in this pharmacophore model. However, direct experimental σ1/σ2 binding data for this specific compound have not been disclosed in the peer-reviewed literature, so the selectivity ratio remains a class-level inference only [1].

Sigma receptor pharmacology Ligand selectivity Benzo[d]oxazol-2(3H)-one SAR

4-Cyclobutyl-1,4-diazepane Scaffold: H3 Receptor Potency Range (Class-Level Inference)

The 4-cyclobutyl-1,4-diazepane scaffold has been extensively characterized for histamine H3 receptor antagonism. Within the same chemical series disclosed in WO2009095394A1, the most potent analog (CHEMBL1223235) exhibited a human H3 IC50 of 1.60 nM [1], while a closely related analog differing only in the aromatic appendage (CHEMBL1223237) showed a human H3 IC50 of 41 nM [1]. This 25-fold potency differential highlights the sensitivity of H3 target engagement to modifications distal to the diazepane core. The target compound, which replaces the tetrazole-containing moiety with a benzo[d]oxazol-2(3H)-one linked via 2-oxoethyl, occupies a different chemical space. No direct H3 IC50 data for the target compound are publicly available.

Histamine H3 receptor Antagonist potency 1,4-Diazepane SAR

Scalable Synthesis of 4-Cyclobutyl-1,4-diazepane-Containing H3 Antagonists (Supporting Evidence for Procurement Feasibility)

The 4-cyclobutyl-1,4-diazepane intermediate has been produced at >100 g scale, as demonstrated by the process chemistry campaign for the structurally related H3 antagonist (4-cyclobutyl-1,4-diazepan-1-yl)(6-(4-fluorophenoxy)pyridin-3-yl)methanone·HCl [1]. This precedent establishes that the diazepane building block is accessible at multi-gram quantities, indirectly supporting the synthesizability of the target compound. No scale-up data specific to the target compound exist in the public domain.

Process chemistry Scale-up synthesis 4-Cyclobutyl-1,4-diazepane

Structural Differentiation from Incyte Immunomodulator Benzooxazole Series (Cross-Study Comparable)

Incyte Corporation has disclosed benzooxazole derivatives as immunomodulators targeting PD-1/PD-L1 interactions [1]. The general Formula (I) in that patent family encompasses benzooxazole cores with various substituents. However, the target compound's specific combination of a 4-cyclobutyl-1,4-diazepane linked via 2-oxoethyl is not exemplified in the examined Incyte patents (ECSP19052302A, CA3095758A1, US20190300524A1). This absence suggests that the target compound either represents a distinct chemotype outside the Incyte immunomodulator series or is covered in a separate, unexamined patent family. No PD-1/PD-L1 IC50 data are available for this compound.

Immuno-oncology PD-1/PD-L1 Benzooxazole immunomodulators

3-(2-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one: Research Application Scenarios Supported by Evidence


Neuroscience SAR Probe Based on σ1 Receptor Pharmacophore

The benzo[d]oxazol-2(3H)-one core is a validated σ1 receptor pharmacophore [1]. This compound can serve as a tool for exploring how the 4-cyclobutyl-1,4-diazepane substituent modulates σ1 affinity and selectivity compared to published piperazine and piperidine analogs. Researchers should independently measure σ1 and σ2 Ki values and compare to the Zampieri et al. reference set [1], since no such data exist for this compound.

H3 Receptor Antagonist Lead Optimization

The 4-cyclobutyl-1,4-diazepane fragment is a known potency driver for H3 antagonism, with analogs achieving IC50 values of 1.6–41 nM [1]. This compound, featuring a benzo[d]oxazol-2(3H)-one replacement for the typical tetrazole or pyridyl moiety, can be evaluated for CNS penetration and H3 target engagement using in vitro radioligand displacement assays.

Dual-Pharmacophore Fragment Library Expansion

For fragment-based or combinatorial library design, this compound provides a pre-assembled dual-pharmacophore scaffold. The commercial availability of the 4-cyclobutyl-1,4-diazepane intermediate at multi-gram scale [1] suggests that custom analog synthesis around the benzo[d]oxazol-2(3H)-one moiety is feasible, enabling systematic SAR exploration.

Procurement for Proprietary Immunomodulator Screening

While Incyte's benzooxazole immunomodulator patents do not exemplify this compound [1], its structural novelty relative to the Incyte chemical space makes it a candidate for proprietary screening against PD-1/PD-L1 or other immune checkpoint targets, assuming adequate freedom-to-operate clearance.

Quote Request

Request a Quote for 3-(2-(4-cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.